(2-Butyl-2H-pyrazol-3-yl)-methanol
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Description
(2-Butyl-2H-pyrazol-3-yl)-methanol, also known as BM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BM is a pyrazole derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
- Research Findings : A study identified 42 chemicals associated with insomnia in brain tissue. Among them, pinosylvin, bromobenzene, clonidine, gabapentin, and melatonin were directly linked to insomnia.
- Research : A series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was studied . Although no planar stacking interactions were observed between benzenes in solid or liquid states, this research contributes to understanding how small structural changes affect supramolecular environments.
- Example : The compound may have undergone molecular docking studies to evaluate its potential interactions with specific proteins or enzymes .
- Research : The compound might have been evaluated for its antileishmanial and antimalarial activities .
- Research : A derivative of the compound was discovered as an effective and neutral TRPV1 antagonist .
Insomnia Research
Supramolecular Chemistry
Molecular Docking Studies
Antileishmanial and Antimalarial Evaluation
TRPV1 Antagonism
Oxidative Functionalization Reactions
properties
IUPAC Name |
(2-butylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLLSVQJOWVWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butyl-2H-pyrazol-3-yl)-methanol |
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